molecular formula C15H15NO4 B11998040 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid CAS No. 51971-47-2

1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid

Cat. No.: B11998040
CAS No.: 51971-47-2
M. Wt: 273.28 g/mol
InChI Key: XEUACMUIDVGNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C15H15NO4 This compound features a cyclohexane ring attached to a carboxylic acid group and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with phthalic anhydride. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or sulfuric acid to facilitate the formation of the phthalimide ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the phthalimide moiety to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

  • 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecanoic acid
  • 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
  • (2S)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Comparison: Compared to these similar compounds, 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid is unique due to the presence of the cyclohexane ring, which can influence its chemical reactivity and physical properties. This structural difference can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

CAS No.

51971-47-2

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

1-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H15NO4/c17-12-10-6-2-3-7-11(10)13(18)16(12)15(14(19)20)8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,19,20)

InChI Key

XEUACMUIDVGNCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.